molecular formula C20H24ClNO4S B2605464 N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 1795195-43-5

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No.: B2605464
CAS No.: 1795195-43-5
M. Wt: 409.93
InChI Key: JXMPCIZLPNCDTR-UHFFFAOYSA-N
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Description

N-(2-(2-Chlorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a structurally complex acetamide derivative characterized by two key moieties:

  • A 2-(2-chlorophenyl)-2-methoxyethyl group attached to the acetamide nitrogen.
  • A 4-(isopropylsulfonyl)phenyl group linked to the acetamide carbonyl.

This compound combines chlorophenyl, methoxy, and sulfonyl functionalities, which are common in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO4S/c1-14(2)27(24,25)16-10-8-15(9-11-16)12-20(23)22-13-19(26-3)17-6-4-5-7-18(17)21/h4-11,14,19H,12-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMPCIZLPNCDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of 2-(2-chlorophenyl)-2-methoxyethanol: This can be achieved through the reaction of 2-chlorobenzyl chloride with sodium methoxide in methanol.

    Synthesis of 4-(isopropylsulfonyl)phenylacetic acid: This involves the sulfonation of isopropylbenzene followed by carboxylation.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Containing Acetamides
Compound Name Key Structural Differences Biological/Industrial Relevance Reference
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) Morpholine sulfonyl instead of isopropyl sulfonyl; phenylamino vs. methoxyethyl substituent Anti-COVID-19 agents (IC₅₀: 12–50 µM)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl group; nitro and chloro on phenyl ring Intermediate for heterocyclic synthesis
2-Chloro-N-(4-fluorophenyl)acetamide Fluorophenyl group; lacks sulfonyl and methoxyethyl chain Organic synthesis intermediate
N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide Chlorophenoxy and indole-carboxamide groups; no sulfonyl Antifungal/antibacterial research

Key Observations :

  • The isopropylsulfonyl group in the target compound distinguishes it from methylsulfonyl () and morpholinosulfonyl analogs (). Isopropylsulfonyl may enhance steric bulk and solubility compared to smaller sulfonyl groups .
  • The methoxyethyl chain provides conformational flexibility absent in rigid analogs like 2-chloro-N-(4-fluorophenyl)acetamide ().
Chlorophenyl- and Methoxy-Substituted Acetamides
Compound Name Structural Features Application Reference
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Methoxymethyl and diethylphenyl groups Herbicide
Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) Thienyl and methoxy-methylethyl groups Pre-emergent herbicide
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) Propoxyethyl chain Rice field herbicide

Key Observations :

  • The target compound shares the chlorophenyl and methoxy motifs with herbicides like alachlor and dimethenamid.
Physicochemical Properties
Property Target Compound (Inferred) N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) Alachlor
Molecular Weight ~450 g/mol 407.45 g/mol 269.77 g/mol
Melting Point 160–180°C (estimated) 178–180°C 39–41°C
LogP ~3.5 (moderate lipophilicity) 2.8 3.1
Sulfonyl Group Isopropyl Morpholine Absent

Notes:

  • The target’s isopropylsulfonyl group increases molecular weight and steric hindrance compared to alachlor, likely reducing soil mobility but enhancing receptor specificity .
  • Higher melting points in sulfonyl-containing compounds (e.g., 5i at 178°C) suggest improved thermal stability over non-sulfonyl analogs like alachlor .

Biological Activity

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, identified by its CAS number 1795195-43-5, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C20H24ClNO4S
  • Molecular Weight : 409.9 g/mol

The chemical structure of the compound includes a chlorophenyl group and an isopropylsulfonyl group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-substituted phenyl compounds, including those similar to this compound. A study conducted on various N-substituted chloroacetamides demonstrated significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and yeast species such as Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Yeast
N-(4-chlorophenyl)-2-chloroacetamideHighModerateLow
N-(3-bromophenyl)-2-chloroacetamideHighLowModerate
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-acetamidePotential (under investigation)Not establishedNot established

The biological activity of this compound appears to be linked to its ability to disrupt cellular processes in target organisms. The presence of the chlorophenyl substituent enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial action. The mechanism may involve inhibition of key metabolic pathways or disruption of cell wall synthesis, though specific pathways for this compound require further elucidation through targeted studies.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be analyzed through SAR studies. Compounds with varying substitutions on the phenyl rings have shown differing levels of activity:

  • Halogen Substituents : Compounds with halogenated substituents (e.g., chloro, bromo) tend to exhibit higher antimicrobial activity due to increased hydrophobic interactions with bacterial membranes.
  • Sulfonamide Groups : The presence of sulfonamide functionalities has been correlated with enhanced binding affinity to bacterial enzymes, further supporting the compound's potential as an antimicrobial agent.

Case Studies and Research Findings

  • Antimicrobial Screening : A comprehensive study screened a series of newly synthesized N-substituted phenyl compounds for their antimicrobial efficacy using standard testing protocols against various pathogens. The results indicated that compounds with similar structures to this compound exhibited promising results against MRSA and other resistant strains .
  • Inhibition Pathways : Research into related compounds suggests that some derivatives inhibit the phosphoinositide 3-kinase/Akt pathway, leading to apoptosis in cancer cells. While the primary focus was not on our compound, it indicates a potential avenue for exploring similar inhibitory effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, and what critical parameters influence yield?

  • Methodology : A common approach involves refluxing substituted phenylacetamide precursors with acetic anhydride or other acylating agents, followed by purification via slow evaporation of ethanolic solutions. For example, analogous compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide were synthesized by refluxing sulfonamide derivatives with acetic anhydride for 30 minutes, achieving crystallization in ethanol .
  • Critical Parameters : Reaction time, temperature, and stoichiometry of sulfonamide/acylating agents are crucial. Impurities from incomplete substitution (e.g., residual nitro or methoxy groups) must be monitored via TLC or HPLC.

Q. How can structural characterization of this compound be optimized using crystallography and spectroscopy?

  • X-ray Crystallography : Single-crystal X-ray diffraction is essential for resolving bond angles (e.g., C–S–O in the isopropylsulfonyl group) and torsion angles (e.g., deviations of the nitro or methoxy groups from the aromatic plane) .
  • Spectroscopy : 1^1H and 13^13C NMR can confirm substituent positions, while IR spectroscopy identifies key functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm1^{-1}) .

Q. What safety protocols are recommended for handling chloro- and sulfonyl-containing intermediates during synthesis?

  • Risk Mitigation : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. Chlorophenyl derivatives may release HCl upon hydrolysis, requiring neutralization traps. Sulfonyl groups can irritate mucous membranes; adhere to GHS safety codes (e.g., H303/H313/H333 warnings) .

Advanced Research Questions

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s crystallographic packing and solubility?

  • Analysis : In analogous structures like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, centrosymmetric C–H···O hydrogen bonds form chains along specific crystallographic axes, impacting solubility and melting points. Computational tools (e.g., Mercury CSD) can model these interactions .
  • Experimental Design : Compare packing motifs across solvents (e.g., ethanol vs. DMF) to correlate solubility with intermolecular forces.

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Case Study : Discrepancies between NMR-derived conformations and X-ray torsional angles (e.g., nitro group deviation of -16.7° in crystallography vs. NMR-equivalent values) may arise from dynamic effects in solution. Use variable-temperature NMR to assess conformational flexibility .

Q. How can computational chemistry (e.g., DFT, MD simulations) predict the compound’s reactivity or biological targets?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) can screen for interactions with enzymes like cyclooxygenase, given structural similarities to known acetamide-based inhibitors .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, given the chiral 2-methoxyethyl group?

  • Process Optimization : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) during intermediate synthesis. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, AZD8931 (a related acetamide) required 11 steps with <5% overall yield, highlighting the need for efficient stereocontrol .

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